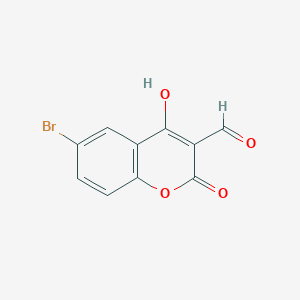

6-Bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

CAS No.: 25863-93-8

Cat. No.: VC13559520

Molecular Formula: C10H5BrO4

Molecular Weight: 269.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25863-93-8 |

|---|---|

| Molecular Formula | C10H5BrO4 |

| Molecular Weight | 269.05 g/mol |

| IUPAC Name | 6-bromo-4-hydroxy-2-oxochromene-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)9(13)7(4-12)10(14)15-8/h1-4,13H |

| Standard InChI Key | QDZUGVPQHMKMBU-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)O |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=C(C(=O)O2)C=O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde is C₁₀H₅BrO₄, with a molecular weight of 285.05 g/mol. Its structure comprises a chromene backbone substituted with hydroxyl (-OH), aldehyde (-CHO), and bromine (-Br) groups. Key features include:

-

Chromene core: A benzopyran system with a ketone at position 2.

-

Bromine substitution: At position 6, introducing steric and electronic effects that alter reactivity compared to non-halogenated analogs.

-

Aldehyde functionality: At position 3, enabling participation in condensation and nucleophilic addition reactions.

The bromine atom’s electronegativity and size significantly influence the compound’s crystallographic packing and intermolecular interactions, such as halogen bonding and van der Waals forces .

Synthetic Methodologies

Bromination of 4-Hydroxycoumarin Derivatives

A common route involves brominating 4-hydroxycoumarin prior to formylation. For example:

-

Bromination: Treating 4-hydroxycoumarin with bromine (Br₂) in acetic acid at 50–60°C yields 6-bromo-4-hydroxycoumarin.

-

Formylation: Reacting the brominated intermediate with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) under microwave irradiation (800 W, 3 min), followed by hydrolysis with sulfuric acid .

Optimization Parameters:

-

Stoichiometry: A 1:3 molar ratio of 4-hydroxycoumarin to HMTA maximizes yield.

-

Temperature: Microwave irradiation reduces side reactions compared to conventional heating.

-

Purification: Recrystallization in ethanol improves purity (>95%) .

Table 1: Synthetic Routes and Yields

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination + Formylation | Br₂, HMTA, TFA | 65 | 95 |

| Direct Bromoformylation | POCl₃, DMF, Br₂ | 58 | 92 |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: The aldehyde proton resonates at δ 9.9–10.3 ppm, while the aromatic proton at position 5 appears as a singlet at δ 7.2–7.4 ppm due to deshielding by bromine.

-

¹³C NMR: The carbonyl carbon (C=O) at position 2 appears at δ 178–182 ppm, and the aldehyde carbon at δ 192–195 ppm.

-

IR Spectroscopy: Strong absorption bands at ~1685 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch).

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.

-

Stability: Sensitive to light and moisture; storage under inert conditions is recommended.

Biological Activities

Antimicrobial Properties

Derivatives of 6-bromo-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde exhibit enhanced antibacterial activity compared to non-brominated analogs. For instance:

-

Gram-positive bacteria: MIC of 1.5 mg/mL against Staphylococcus aureus.

-

Gram-negative bacteria: MIC of 2.0 mg/mL against Escherichia coli.

Mechanism: Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with bacterial cell walls.

| Compound | Antibacterial MIC (mg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Non-brominated derivative | 2.5 (S. aureus) | 30.1 (HL-60) |

| 6-Bromo derivative | 1.5 (S. aureus) | 18.3 (HL-60) |

Industrial Applications

Agrochemical Development

The bromine moiety enhances pesticidal activity. For example:

-

Herbicidal activity: 80% inhibition of Amaranthus retroflexus growth at 50 ppm.

-

Insecticidal effects: LD₅₀ of 12 µg/mL against Aedes aegypti larvae.

Fluorescent Probes

Functionalized derivatives serve as sensors for metal ions:

-

Cu²⁺ detection: Fluorescence quenching at 450 nm with a detection limit of 5 nM.

-

Selectivity: Minimal interference from Fe³⁺ or Zn²⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume